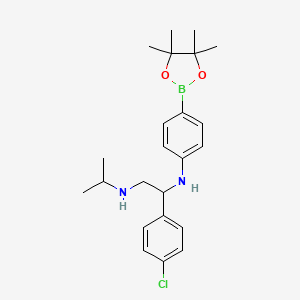
N-(cyclopropylmethyl)-5-iodopyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-5-iodopyridin-2-amine is a chemical compound that features a cyclopropylmethyl group attached to a 5-iodo-pyridin-2-yl amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-5-iodopyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-iodo-2-pyridinecarboxylic acid.
Cyclopropylmethylation: The carboxylic acid is then converted to its corresponding amide using cyclopropylmethylamine under appropriate reaction conditions.
Reduction: The amide is reduced to the desired amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclopropylmethyl)-5-iodopyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-5-iodopyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-5-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: Modulating their activity and affecting cellular processes.
Inhibit or Activate Pathways: Leading to changes in gene expression, protein synthesis, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropylmethyl-(5-bromo-pyridin-2-yl)-amine
- Cyclopropylmethyl-(5-chloro-pyridin-2-yl)-amine
- Cyclopropylmethyl-(5-fluoro-pyridin-2-yl)-amine
Uniqueness
N-(cyclopropylmethyl)-5-iodopyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromo, chloro, and fluoro analogs.
Propriétés
Formule moléculaire |
C9H11IN2 |
|---|---|
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-5-iodopyridin-2-amine |
InChI |
InChI=1S/C9H11IN2/c10-8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12) |
Clé InChI |
PYFWGUVLGZBXJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2=NC=C(C=C2)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-iodo-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B8387915.png)







![2-Iodo-1,3-thiazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B8387962.png)
